molecular formula C9H16ClNO2 B2603578 Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride CAS No. 2137588-73-7

Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride

Cat. No.: B2603578
CAS No.: 2137588-73-7
M. Wt: 205.68
InChI Key: UFXVDKKOELRHID-UHFFFAOYSA-N
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Description

Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride (CAS 2137588-73-7) is a bicyclic compound of significant interest in medicinal chemistry, particularly in the development of novel antibacterial agents. Structurally characterized by its fused bicyclo[3.2.0]heptane ring system, this compound serves as a key synthetic intermediate for analogs of carbapenem antibiotics, a crucial class of β-lactam antibiotics considered as "antibiotics of last resort" against multidrug-resistant bacterial strains . Research into such analogs aims to overcome the alarming global increase in bacterial resistance, which threatens the effectiveness of currently available antibiotics and is projected to cause millions of deaths by 2055 . The molecular framework of this amine hydrochloride is closely related to advanced antibiotic structures like meropenem, where the 6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid core is fundamental to its mechanism of action, which involves the inhibition of bacterial cell wall synthesis . The exploration of ester derivatives, including methyl esters, is a recognized prodrug strategy to enhance oral absorption and bioavailability of carbapenem antibiotics by introducing lipophilic moieties . This compound provides researchers with a versatile building block for synthesizing new derivatives to investigate their biological activity. These studies include antibacterial evaluation against a range of Gram-positive and Gram-negative bacteria, as well as enzyme inhibition assays targeting urease and α-amylase, which are relevant for treating infections like those caused by Helicobacter pylori and for managing conditions like diabetes . The pure solid has a molecular formula of C 9 H 16 ClNO 2 and a molecular weight of 205.68 g/mol . It is characterized by a LogP of 0.29, a polar surface area of 52 Ų, and contains two rotatable bonds . This product is intended For Research Use Only and is not approved for use in humans or animals as a drug, cosmetic, or for any other personal applications. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)6-2-5-4-8(10)7(5)3-6;/h5-8H,2-4,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXVDKKOELRHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CC(C2C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137588-73-7
Record name methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[3.2.0]heptane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of Amino and Carboxylate Groups: Functionalization of the bicyclic core is achieved through selective reactions to introduce the amino and carboxylate groups. This may involve nitration followed by reduction to introduce the amino group and esterification to introduce the carboxylate group.

    Methylation and Hydrochloride Formation: The final steps involve methylation of the carboxylate group and conversion to the hydrochloride salt to enhance stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for functional group transformations to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and bioavailability.

  • Reaction Conditions :

    • Acidic Hydrolysis : Catalyzed by dilute HCl or H₂SO₄ at elevated temperatures.

    • Basic Hydrolysis : Uses aqueous NaOH or KOH with heat.

  • Product : 6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride (PubChem CID 132343902) .

Reduction of Functional Groups

The ester group can be reduced to an alcohol using strong reducing agents. The amine group (protonated in the hydrochloride salt) may also participate in reduction, though steric hindrance within the bicyclic structure limits reactivity.

  • Reagents :

    • LiAlH₄ or NaBH₄ : Convert ester to alcohol.

    • H₂/Ni or Pd : Potential hydrogenation of unsaturated bonds (if present).

Oxidation Reactions

Oxidation can target the ester or amine group, though the rigid bicyclic framework may restrict accessibility.

  • Reagents :

    • KMnO₄ or CrO₃ : Oxidize esters to ketones or carboxylic acids.

    • H₂O₂ : Milder oxidizing agent for selective transformations.

Substitution and Functionalization

The amine group (protonated as –NH₃⁺ in the hydrochloride salt) may undergo nucleophilic substitution, though its reactivity is constrained due to the bicyclic system’s rigidity.

  • Reagents :

    • Alkyl halides or acyl chlorides : Under basic conditions (e.g., NaH) for alkylation/acylation.

    • Coupling agents : For amide or urea formation (e.g., EDC/NHS).

Comparative Analysis of Reaction Types

Reaction Type Key Reagents Product Type Key Influence
Ester Hydrolysis HCl, NaOH, H₂OCarboxylic acidSolubility, bioavailability
Ester Reduction LiAlH₄, NaBH₄AlcoholAlcoholic derivatives
Oxidation KMnO₄, CrO₃, H₂O₂Ketones/carboxylic acidsFunctional group modification
Amination/Substitution Alkyl halides, acyl chloridesAmide/alkylated derivativesSteric hindrance in bicyclic core

Impact of the Bicyclic Framework

The bicyclo[3.2.0]heptane core introduces steric constraints and rigidity, affecting reaction kinetics and regioselectivity. For example:

  • Ester Hydrolysis : Slower rates compared to acyclic esters due to hindered access to the carbonyl group.

  • Amination : Limited nucleophilicity of the amine group due to spatial constraints .

Synthetic Implications

The compound’s synthesis typically involves multi-step routes, including cyclization and functional group installation . Post-synthesis, its reactivity is tailored for applications in medicinal chemistry, such as:

  • Biological Target Interactions : The amino group facilitates hydrogen bonding, while the rigid core enhances binding specificity .

  • Pharmacological Modulation : Derivatives may act as enzyme inhibitors or receptor ligands .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C9H16ClNO2
  • Molecular Weight : 205.6818 g/mol
  • CAS Number : 2137588-73-7
  • SMILES Notation : COC(=O)C1CC2C(C1)CC2N.Cl

The compound features a bicyclic structure that contributes to its unique chemical properties, making it a versatile scaffold for drug development.

Biological Activities

Research indicates that methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further development as an antibacterial agent.
  • Neuropharmacological Effects : The bicyclic structure is hypothesized to interact with neurotransmitter systems, potentially influencing mood and cognitive functions. This aspect warrants further investigation through pharmacological studies.
  • Analgesic Activity : There are indications that the compound may exhibit analgesic properties, which could be beneficial in pain management therapies.

Research Applications

The applications of this compound can be categorized as follows:

Medicinal Chemistry

  • Drug Development : The compound serves as a scaffold for synthesizing novel pharmaceuticals targeting various diseases, including bacterial infections and neurological disorders.

Pharmacological Studies

  • Mechanistic Studies : Investigating the mechanisms of action of this compound can provide insights into its therapeutic potential and safety profile.

Chemical Biology

  • Biochemical Assays : The compound can be utilized in biochemical assays to study its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bicyclic core provides a rigid scaffold that can influence the binding affinity and specificity. The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound is compared to five analogs (Table 1), focusing on bicyclic frameworks, substituents, and physicochemical properties.

Table 1: Key Comparison of Structural Analogs

Compound Name Molecular Formula Bicyclic System Substituent(s) CCS [M+H]⁺ (Ų) Commercial Availability
Target Compound C₉H₁₅NO₂·HCl [3.2.0] Methyl ester, amine hydrochloride 139.1 Widely available
6-Aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride C₈H₁₄N₂O·HCl [3.2.0] Carboxamide, amine hydrochloride 137.3 Limited
6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride C₈H₁₃NO₂·HCl [3.2.0] Carboxylic acid, amine hydrochloride N/A Available
Ethyl 3-acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate C₁₃H₁₉NO₃ [2.2.2] Ethyl ester, acetylated amine N/A Not specified
Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride C₈H₁₄ClNO₂ [3.1.1] Methyl ester, azabicyclo N/A Commercial
Bicyclic System and Ring Strain
  • The [3.2.0] system (target compound) exhibits higher ring strain compared to [2.2.2] or [3.1.1] systems, influencing reactivity and conformational rigidity.
  • The [3.1.1] azabicyclo analog () incorporates a nitrogen atom, increasing basicity and altering hydrogen-bonding capacity .
Functional Group Impact
  • Ester vs. Carboxamide/Carboxylic Acid : The methyl ester in the target compound may confer higher lipophilicity compared to the carboxamide or carboxylic acid analogs, affecting solubility and metabolic stability. Hydrolysis of the ester group could yield the carboxylic acid derivative .
  • Amine Protonation : The hydrochloride salt enhances water solubility, a feature shared with the carboxamide and carboxylic acid analogs .

Physicochemical Properties

  • Collision Cross-Section (CCS) : The target compound’s [M+H]⁺ CCS (139.1 Ų) is slightly larger than the carboxamide analog (137.3 Ų), likely due to the ester group’s bulkier nature .

Biological Activity

Methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride, a bicyclic compound, has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H15ClN2O2
  • SMILES : COC(=O)C1CC2CC(C2C1)N
  • InChIKey : UFXVDKKOELRHID-UHFFFAOYSA-N

The compound features a bicyclic structure that contributes to its biological interactions. The hydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for various applications in biological research.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antinociceptive Activity : Studies have shown that this compound can modulate pain perception, potentially through interaction with opioid receptors or other pain pathways.
  • Neuroprotective Effects : Preliminary data suggest that it may offer neuroprotection, possibly by reducing oxidative stress or inflammation in neuronal tissues.
  • Cognitive Enhancement : There is emerging evidence indicating that the compound could enhance cognitive function, potentially beneficial in treating neurodegenerative diseases.

The precise mechanisms by which this compound exerts its effects remain under investigation. However, hypotheses include:

  • Receptor Modulation : The compound may interact with neurotransmitter systems, influencing synaptic transmission.
  • Enzymatic Inhibition : It might inhibit certain enzymes involved in metabolic pathways related to pain and cognition.

Case Studies

Several case studies have explored the effects of this compound in various experimental models:

  • Animal Models of Pain : In a controlled study using rodent models, administration of the compound resulted in significant reductions in pain responses compared to control groups, suggesting a potent antinociceptive effect.
  • Neurodegeneration Models : In vitro studies demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, indicating potential therapeutic applications in conditions like Alzheimer's disease.

Data Summary

PropertyValue
Molecular Weight188.68 g/mol
CAS Number2137588-73-7
SolubilitySoluble in water
Purity>95%
ToxicityModerate (requires safety handling)

Literature Review

Despite the promising findings regarding the biological activity of this compound, comprehensive literature is limited. Most available data comes from preliminary studies and patents rather than extensive clinical trials or peer-reviewed articles.

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